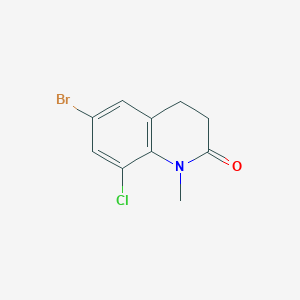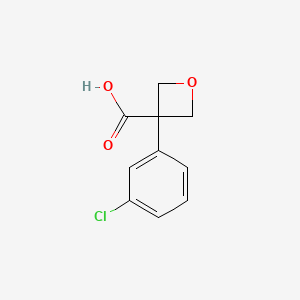
3-(3-Chlorophenyl)oxetane-3-carboxylic acid
Übersicht
Beschreibung
3-(3-Chlorophenyl)oxetane-3-carboxylic acid, or 3-CPO, is an important organic compound used in the synthesis of various other compounds. It has a wide range of applications in both scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 3-(3-Chlorophenyl)oxetane-3-carboxylic acid, are recognized for their role as precursors in various industrial chemicals. Their production through engineered microbes like Escherichia coli and Saccharomyces cerevisiae has been explored. However, these acids can inhibit microbial growth at concentrations lower than desired for industrial yield, impacting their use in biorenewable chemical production. The review by Jarboe et al. (2013) outlines the effects of carboxylic acids on microbial cell membranes and internal pH, suggesting metabolic engineering strategies to enhance microbial tolerance and performance (Jarboe, Royce, & Liu, 2013).
Anticancer Potential of Cinnamic Acid Derivatives
The structural similarity of cinnamic acid derivatives to 3-(3-Chlorophenyl)oxetane-3-carboxylic acid has drawn interest in their anticancer properties. De, Baltas, and Bedos-Belval (2011) reviewed the synthesis and biological evaluation of various cinnamic acid derivatives, highlighting their potential as traditional and novel antitumor agents. The chemical properties of these compounds allow for diverse reactions, offering avenues for medicinal research and drug development (De, Baltas, & Bedos-Belval, 2011).
Liquid-Liquid Extraction of Carboxylic Acids
The extraction of carboxylic acids from aqueous streams is vital for their application in producing bio-based plastics. Sprakel and Schuur (2019) reviewed solvent developments for liquid-liquid extraction (LLX) of carboxylic acids, discussing new solvents like ionic liquids and traditional amine-based systems. This research is critical for recovering carboxylic acids efficiently from diluted streams, pointing towards sustainable production methods (Sprakel & Schuur, 2019).
Phosphonic Acid Applications
Phosphonic acids, structurally related to carboxylic acids, have wide applications, including drug development and surface functionalization. Sevrain et al. (2017) provided an overview of the synthesis and diverse applications of phosphonic acids, reflecting on their bioactive properties and use in creating supramolecular materials. This comprehensive review underscores the versatility of phosphonic acids and their analogs in various research fields, including their potential as bioisosteres for carboxylic acids (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Environmental Impact of Organochlorine Compounds
The environmental impact of chlorophenols, closely related to the structure of 3-(3-Chlorophenyl)oxetane-3-carboxylic acid, has been extensively reviewed. Krijgsheld and Gen (1986) evaluated the toxic effects of chlorophenols on aquatic and mammalian life, highlighting their moderate toxicity and potential for bioaccumulation. Understanding the environmental behavior of these compounds is crucial for assessing the risks associated with their use and for developing strategies to mitigate their impact (Krijgsheld & Gen, 1986).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSWOQPCIFLTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)oxetane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1403536.png)
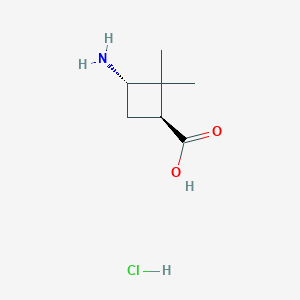

![Tert-butyl 3-oxo-1,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B1403542.png)
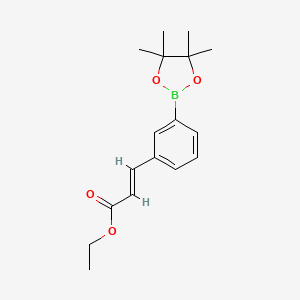
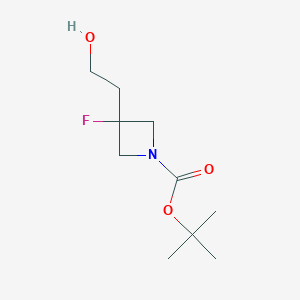
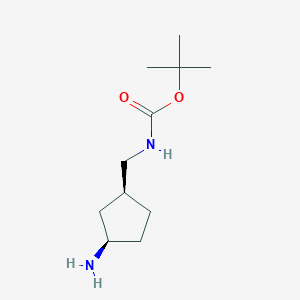
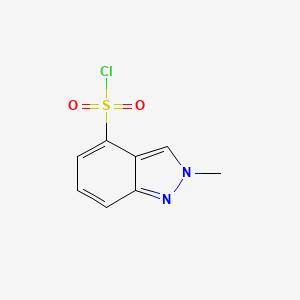
![Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B1403553.png)
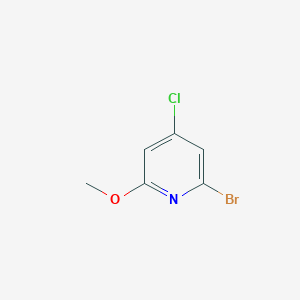

![Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B1403556.png)
